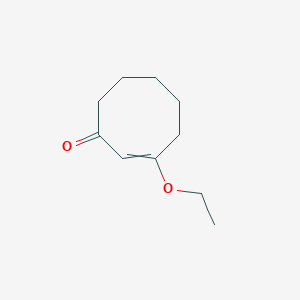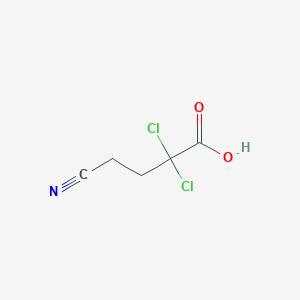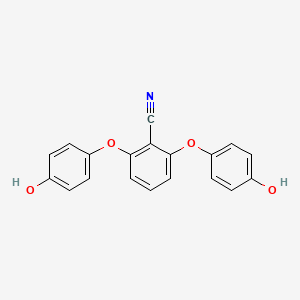
2-Hydroxyphenyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C18H15OP. It is known for its applications in various chemical reactions and as a ligand in catalysis. This compound is often used in the preparation of hydroxy (phosphinoxy)biphenyls and in the copolymerization of ethylene with linear olefins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl diphenyl phosphate typically involves the reaction of diphenylphosphine with phenol derivatives. One common method is the Buchwald-Hartwig cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the C-P bond . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyphenyl diphenyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to diphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane and ethanol are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are valuable intermediates in various chemical syntheses .
Aplicaciones Científicas De Investigación
2-Hydroxyphenyl diphenyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in catalytic reactions, including Suzuki-Miyaura coupling and Heck reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyphenyl diphenyl phosphate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include transition metals like palladium and nickel, which are commonly used in cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Another compound with two hydroxyphenyl groups, but linked by a methylene bridge.
Diphenylphosphine: A related compound with similar phosphorus chemistry but lacking the hydroxyphenyl group.
Uniqueness
2-Hydroxyphenyl diphenyl phosphate is unique due to its specific structure, which allows it to participate in a variety of catalytic reactions and form stable complexes with transition metals. This makes it a valuable compound in both academic research and industrial applications .
Propiedades
Número CAS |
102802-90-4 |
|---|---|
Fórmula molecular |
C18H15O5P |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H15O5P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,19H |
Clave InChI |
SGXRTWRRYSEZLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


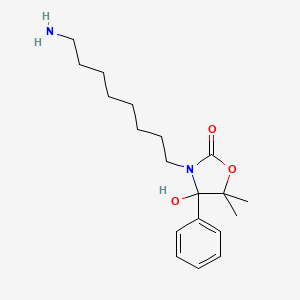
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
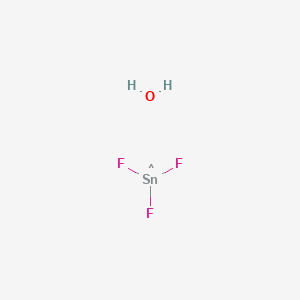
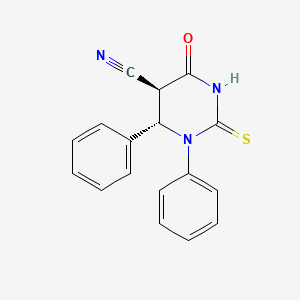
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
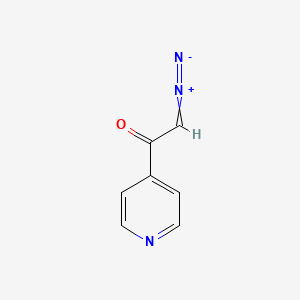
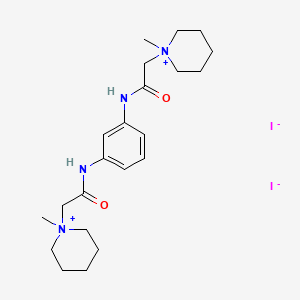
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
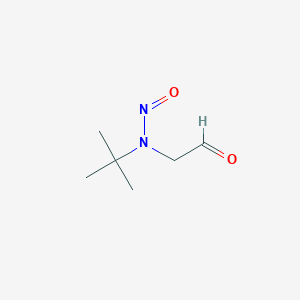
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
